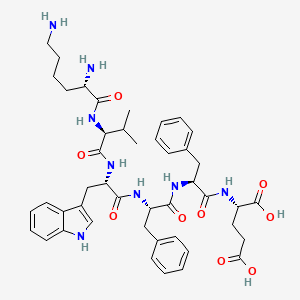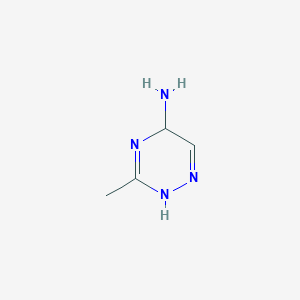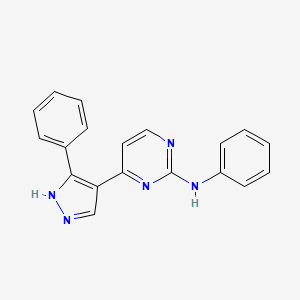
L-Leucyl-L-leucyl-L-valyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-leucyl-L-valyl-L-lysine: is a tetrapeptide composed of four amino acids: leucine, valine, and lysine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-L-leucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (L-valine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-leucine and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases. Enzymatic methods can offer higher specificity and yield under milder conditions compared to chemical synthesis .
化学反应分析
Types of Reactions: L-Leucyl-L-leucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially modifying the side chains of the amino acids.
Reduction: Reaction with reducing agents, which can affect disulfide bonds if present.
Common Reagents and Conditions:
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Agents like hydrogen peroxide or performic acid.
Reduction: Agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products:
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation and Reduction: Can lead to modified peptides with altered functional groups
科学研究应用
Chemistry: L-Leucyl-L-leucyl-L-valyl-L-lysine is used as a model compound in peptide synthesis studies and to understand peptide bond formation and stability.
Biology: In biological research, this tetrapeptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as biodegradable polymers or as a component in cosmetic formulations .
作用机制
The mechanism of action of L-Leucyl-L-leucyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it can act as a substrate for proteases, leading to the activation or inhibition of enzymatic pathways .
相似化合物的比较
- L-Valyl-L-leucyl-L-lysine
- L-Leucyl-L-leucyl-L-phenylalanine
- L-Valyl-L-leucyl-L-arginine
Comparison: L-Leucyl-L-leucyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities. For instance, the presence of lysine provides a positive charge, which can influence its interaction with negatively charged biomolecules .
属性
CAS 编号 |
798540-36-0 |
|---|---|
分子式 |
C23H45N5O5 |
分子量 |
471.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H45N5O5/c1-13(2)11-16(25)20(29)27-18(12-14(3)4)21(30)28-19(15(5)6)22(31)26-17(23(32)33)9-7-8-10-24/h13-19H,7-12,24-25H2,1-6H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)/t16-,17-,18-,19-/m0/s1 |
InChI 键 |
ZZHHWSHSMGGMCV-VJANTYMQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)



![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)


